3-Bromo-4-(ethylamino)benzoic acid
Description
3-Bromo-4-(ethylamino)benzoic acid (CAS 1131615-03-6) is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and an ethylamino group (-NHCH₂CH₃) at the 4-position of the aromatic ring. The ethylamino group may enhance solubility and bioavailability compared to non-polar substituents, though this requires experimental validation.
Properties
CAS No. |
1131615-03-6 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-4-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
JEGXBFJIMRVBCH-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)C(=O)O)Br |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Amino Derivatives
(a) 3-Bromo-4-[(dimethylamino)methyl]benzoic acid (4.29)
- Structure: Bromine at 3-position; dimethylamino group (-N(CH₃)₂) at 4-position.
- Synthesis : Prepared via Eschweiler-Clarke methylation of precursor amines .
(b) 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid (CAS 1131594-42-7)
- Structure : Piperidine ring (a six-membered amine) at 4-position.
- Molecular Formula: C₁₃H₁₆BrNO₂ vs. C₉H₁₀BrNO₂ for the ethylamino analog.
- Applications : Piperidine derivatives are common in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding .
(c) 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid (CAS 1131594-34-7)
Halogenated Derivatives
(a) 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6)
- Structure : Bromine (3-position) and chlorine (4-position).
- Molecular Weight: 235.47 g/mol vs. 244.09 g/mol (ethylamino analog).
- Reactivity: The absence of an amino group reduces nucleophilicity, making it more suited for electrophilic substitution reactions .
(b) 4-Bromo-3-chlorobenzoic acid (CAS 25118-59-6)
Ether and Sulfonyl Derivatives
(a) 3-Bromo-4-(isopentyloxy)benzoic acid (CAS 881596-09-4)
- Structure : Isopentyloxy group (-OCH₂CH(CH₃)₂) at 4-position.
- Molecular Formula : C₁₂H₁₅BrO₃.
(b) 3-Bromo-4-(methylsulfonyl)benzoic acid (CAS 39058-84-9)
- Structure : Methylsulfonyl (-SO₂CH₃) at 4-position.
- Acidity: The electron-withdrawing sulfonyl group likely lowers pKa, enhancing acidity compared to ethylamino derivatives .
Structural and Functional Analysis Table
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